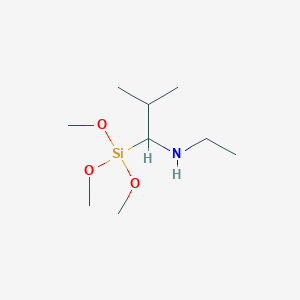

(3-(N-Ethylamino)Isobutyl)Trimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methyl-1-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3Si/c1-7-10-9(8(2)3)14(11-4,12-5)13-6/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTUAIITEFRCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hydrolysis:the Initial Step is the Hydrolysis of the Trimethoxysilane S Methoxy Groups –och₃ . in the Presence of Water, These Groups React to Form Reactive Silanol Groups –si Oh and Liberate Methanol As a Byproduct.tue.nlgelest.comcmu.eduthis Reaction Can Be Catalyzed by Acids or Bases.cmu.eduthe Amino Group Present in 3 N Ethylamino Isobutyl Trimethoxysilane Can Act As an Internal Base Catalyst, Potentially Accelerating This Hydrolysis Step.mdpi.com

Reaction: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation:following Hydrolysis, the Newly Formed Silanol Groups Are Highly Reactive and Undergo Condensation.tue.nla Silanol Group Can React with Another Silanol Group to Form a Stable Siloxane Bond –si–o–si– , Releasing a Molecule of Water.sinosil.comalternatively, the Silanol Groups Can Condense with Hydroxyl Groups Present on the Surface of an Inorganic Substrate or Filler Like Glass or Metal Oxides , Forming a Strong, Covalent Bond Between the Polymer System and the Inorganic Material.cmu.eduthis Repeated Condensation of Silanol Groups Builds the Crosslinked Network That Reinforces the Polymer Architecture.academie Sciences.fr

The rate and extent of these reactions are influenced by factors such as water availability, pH, and the presence of catalysts. tue.nlacademie-sciences.fr Research into these mechanisms aims to control the crosslink density and the resulting material properties. tue.nl By incorporating the silane (B1218182) directly into a polymer backbone or using it as an additive, formulators can create self-curable systems that crosslink upon exposure to ambient moisture. tue.nlacademie-sciences.fr

Table 2: Key Stages of Alkoxysilane Crosslinking

| Stage | Description | Key Reactants | Key Products | Influencing Factors |

| Hydrolysis | The methoxy (B1213986) groups on the silicon atom react with water. tue.nl | Alkoxysilane (R-Si(OR')₃), Water (H₂O) | Silanol (B1196071) (R-Si(OH)₃), Alcohol (R'OH) | Water availability, pH, Catalysts (e.g., internal amine group). mdpi.comtue.nlacademie-sciences.fr |

| Condensation | Reactive silanol groups react with each other or with substrate hydroxyl groups. cmu.edu | Silanols (R-Si(OH)₃) | Siloxane bonds (–Si–O–Si–), Water (H₂O) | Concentration of silanols, Temperature, Catalysts. tue.nlacademie-sciences.fr |

Hydrolysis and Condensation Reaction Mechanisms of 3 N Ethylamino Isobutyl Trimethoxysilane

Mechanistic Pathways of Alkoxysilane Hydrolysis

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

where R is the (3-(N-Ethylamino)Isobutyl) group. This hydrolysis typically proceeds in a stepwise manner.

The rate of hydrolysis of alkoxysilanes is highly dependent on the pH of the medium. nih.gov For aminosilanes, the presence of the amino group introduces a unique catalytic effect. The amino group can act as an internal base, promoting hydrolysis even under neutral conditions. researchgate.net

Under acidic conditions (pH < 4) , the reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism involves the protonation of an alkoxy oxygen, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. afinitica.com Acidic conditions generally lead to a rapid hydrolysis rate. researchgate.net However, the condensation of the resulting silanols is relatively slow under these conditions, leading to the accumulation of stable silanol (B1196071) species in the solution. researchgate.net

Under neutral to mildly basic conditions (pH 7-10) , aminosilanes exhibit their fastest hydrolysis rates. This is attributed to intramolecular catalysis by the amino group. The nitrogen atom can abstract a proton from a water molecule, generating a hydroxide (B78521) ion in close proximity to the silicon center, which then acts as a potent nucleophile.

Under strongly basic conditions (pH > 10) , the hydrolysis is catalyzed by hydroxide ions (OH⁻). The reaction proceeds via a nucleophilic attack of the hydroxide ion on the silicon atom. afinitica.com

Table 1: General Influence of pH on the Hydrolysis of Aminosilanes

| pH Range | Predominant Catalyst | Relative Hydrolysis Rate | Silanol Stability |

|---|---|---|---|

| < 4 (Acidic) | H₃O⁺ | Fast | High |

| 4 - 7 (Weakly Acidic to Neutral) | H₂O / Intramolecular | Minimum Rate | Moderate |

| 7 - 10 (Mildly Basic) | Intramolecular / OH⁻ | Fastest | Decreasing |

This table represents general trends for aminosilanes and is expected to be applicable to (3-(N-Ethylamino)Isobutyl)Trimethoxysilane.

The choice of solvent significantly impacts the hydrolysis of alkoxysilanes. Hydrolysis is often carried out in a mixture of water and a co-solvent, such as an alcohol (e.g., ethanol), to ensure the miscibility of the organosilane and water.

The presence of an alcohol co-solvent, like ethanol (B145695), can delay the hydrolysis reaction compared to a purely aqueous medium. elsevier.es This is partly due to the reduced concentration of water available for the reaction. Furthermore, the co-solvent can influence the reaction through competitive equilibria, where alcoholysis (transesterification) can occur alongside hydrolysis.

Studies on similar aminosilanes, such as 3-(2-amino-ethylamino)propyl-trimethoxysilane (DAMO), have shown that in the presence of large amounts of water, hydrolysis is fast, but self-condensation reactions are delayed, leaving many silanol groups un-condensed. elsevier.es Conversely, increasing the proportion of ethanol as a co-solvent leads to a delay in the hydrolysis rate. elsevier.es

Mechanisms of Silanol Self-Condensation and Oligomerization

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanols or with remaining alkoxide groups to form stable siloxane bonds (Si-O-Si). This process leads to the formation of oligomers and, eventually, a cross-linked network.

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Similar to hydrolysis, the condensation reaction is also catalyzed by acids or bases.

Under acidic conditions , the condensation mechanism involves the protonation of a silanol group, making it a better leaving group (H₂O). A neutral silanol then attacks the protonated species. Acid-catalyzed condensation tends to favor the formation of linear or less branched oligomeric structures.

Under basic conditions , a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks a neutral silanol, displacing a hydroxide ion. Base-catalyzed condensation generally leads to more highly branched and cross-linked structures. For aminosilanes, the amino group can again play a catalytic role in this process.

The condensation of trifunctional silanes like this compound can lead to a variety of oligomeric structures. The initial condensation products are dimers, which can then react further to form trimers and larger oligomers. These oligomers can be linear, branched, or cyclic. elsevier.es The specific structures formed depend on the reaction conditions, including pH, water/silane (B1218182) ratio, and solvent. For instance, studies on DAMO have identified the formation of both linear and cyclic siloxane structures. elsevier.es

Kinetics of Hydrolysis and Condensation Reactions of this compound

Aminosilanes are known to have faster hydrolysis and condensation rates compared to non-amino functionalized silanes due to intramolecular catalysis. cfsilicones.com The rate of these reactions is influenced by several factors:

pH: As detailed above, the reaction rate is at a minimum in the weakly acidic to neutral pH range and is significantly faster in both acidic and, particularly, mildly basic conditions.

Water Concentration: The rate of hydrolysis generally increases with the concentration of water.

Solvent: The type and concentration of co-solvents affect the reaction rates.

Temperature: An increase in temperature generally increases the rates of both hydrolysis and condensation.

Kinetic studies on other aminosilanes have been performed using techniques like ¹H, ¹³C, and ²⁹Si NMR spectroscopy, as well as FT-IR spectroscopy, to follow the disappearance of alkoxy groups and the formation of silanols and siloxane bonds. researchgate.netelsevier.esresearchgate.net These studies have confirmed that under acidic conditions, hydrolysis is often faster than condensation, while under basic conditions, condensation can be very rapid. afinitica.com

Table 2: Summary of Compound Names

| Abbreviation | Full Chemical Name |

|---|---|

| APES | 3-Aminopropyltriethoxysilane |

| DAMO | 3-(2-Amino-ethylamino)propyl-trimethoxysilane |

| OTMS | Octadecyltrimethoxysilane |

Interfacial Science and Surface Functionalization with 3 N Ethylamino Isobutyl Trimethoxysilane

Mechanisms of Silane (B1218182) Adsorption and Covalent Bonding to Inorganic Substrates

The efficacy of (3-(N-Ethylamino)Isobutyl)Trimethoxysilane as a surface modifier is rooted in its ability to form stable chemical bonds with a variety of inorganic materials. The process is primarily driven by the hydrolysis of its methoxy (B1213986) groups and subsequent condensation reactions.

The initial step involves the hydrolysis of the trimethoxysilane (B1233946) moiety in the presence of water, which can be present in the treatment solution or as a thin film on the substrate surface. This reaction results in the formation of reactive silanol (B1196071) groups (Si-OH). The hydrolysis and condensation kinetics of amino-silanes can be influenced by factors such as pH, water concentration, and the type of solvent used. nih.govcsic.esresearchgate.netresearchgate.net For instance, studies on similar amino silanes have shown that hydrolysis in pure water can lead to more stable silanols compared to alcohol-water mixtures, where self-condensation to form siloxane (Si-O-Si) bridges is more prevalent. nih.govresearchgate.net

Once hydrolyzed, the silanol groups can interact with hydroxyl groups present on the surface of inorganic substrates. This is followed by a condensation reaction, which leads to the formation of strong, covalent metallo-siloxane bonds (Substrate-O-Si). These bonds are the foundation of the durable adhesion and improved interfacial properties imparted by the silane treatment.

The surfaces of metals such as titanium, steel, and aluminum are naturally covered with a thin layer of their respective oxides, which are rich in hydroxyl groups. These hydroxyl groups serve as active sites for the covalent attachment of this compound.

Titanium Dioxide (TiO₂): The interaction of amino silanes with TiO₂ surfaces is of significant interest in areas such as photocatalysis and biomedical implants. While specific studies on this compound are not prevalent, research on analogous amino silanes demonstrates that the silanol groups formed upon hydrolysis can readily react with the Ti-OH groups on the titanium dioxide surface. This results in the formation of a stable, covalently bonded silane layer. The amino groups of the silane can then influence the surface charge and reactivity of the modified TiO₂.

Steel: On steel surfaces, the application of amino silanes is a well-established method for enhancing corrosion resistance and promoting the adhesion of subsequent organic coatings. nih.gov The silane layer acts as a physical barrier, hindering the ingress of corrosive species to the metal surface. Furthermore, the covalent Fe-O-Si bonds formed at the interface provide a robust anchor for paint or other polymer coatings. The ethylamino group in this compound can also interact with the resin matrix of the coating, creating a durable interphase region.

The deposition of this compound from a solution onto a substrate can result in the formation of either a monolayer or a multilayer film, depending on the reaction conditions. Factors such as the concentration of the silane solution, the amount of available water, temperature, and the deposition time play a crucial role in determining the thickness and structure of the resulting silane layer.

The formation of a stable, well-ordered silane layer is critical for achieving optimal performance. A general consensus for preparing smooth and stable aminosilane (B1250345) layers includes the use of an anhydrous solvent with a controlled amount of water, low silane concentration to discourage polymerization in solution, and moderate reaction temperatures. Post-deposition rinsing and curing steps are also vital to remove weakly bonded molecules and promote the formation of a cross-linked siloxane network.

While monolayers are often desired for creating a well-defined interface, multilayer adsorption can occur, particularly from more concentrated solutions. These multilayers are typically composed of a combination of chemisorbed and physisorbed silane molecules, with the outer layers being less ordered and potentially less stable. Studies on other amino silanes, such as 3-aminopropyltrimethoxysilane (B80574) (APTMS), have shown that multilayer formation can occur through a layer-by-layer self-assembly process, where the amino groups of a chemisorbed monolayer interact with the hydrolyzed silane groups of other APTMS molecules in the solution.

Investigation of Interfacial Reinforcement and Adhesion Enhancement Mechanisms

The primary function of this compound as a coupling agent is to strengthen the interface between dissimilar materials, typically an inorganic substrate and an organic polymer.

The enhancement of adhesive bonding at organic-inorganic interfaces by this compound is a result of a combination of mechanisms. The covalent bonds formed between the silane and the inorganic substrate provide a strong and durable foundation. The organofunctional N-ethylamino group of the silane then interacts with the organic polymer matrix. This interaction can be in the form of covalent bonding, for example, with epoxy or isocyanate resins, or through physical interactions such as hydrogen bonding and chain entanglement. gelest.com

| Adhesion Test Parameter | Description | Relevance to Silane Treatment |

| Pull-off Strength | The maximum tensile stress applied before the coating detaches. | A higher pull-off strength indicates improved adhesion due to the silane coupling agent. |

| Mode of Failure | The location of the fracture (e.g., adhesive, cohesive, or substrate failure). | A shift from adhesive failure (at the interface) to cohesive failure (within the coating or substrate) suggests that the interfacial adhesion has been significantly enhanced by the silane. |

This table provides a general overview of how adhesion enhancement by silanes can be evaluated; specific data for this compound would require dedicated experimental studies.

In composite materials, inorganic fillers are often incorporated into a polymer matrix to enhance mechanical properties, reduce cost, or impart specific functionalities. However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers can lead to poor dispersion, agglomeration of filler particles, and weak interfacial adhesion.

This compound can be used to modify the surface of these inorganic fillers, rendering them more compatible with the polymer matrix. cfsilicones.com The silane treatment creates a chemical bridge between the filler and the polymer, improving interfacial adhesion and allowing for more efficient stress transfer. This leads to enhanced mechanical properties of the composite, such as tensile strength, modulus, and impact resistance.

Furthermore, the surface modification of fillers with this silane can significantly improve their dispersion within the polymer matrix. The organofunctional groups of the silane interact favorably with the polymer, preventing the re-agglomeration of filler particles during processing. Improved dispersion leads to a more homogeneous composite material with more consistent and predictable properties. The effect of the silane treatment on filler dispersion can be evaluated using techniques such as rheological measurements of the polymer composite melt or microscopic analysis of the final composite material.

| Property | Effect of Silane Treatment on Fillers | Underlying Mechanism |

| Filler Dispersion | Improved, reduced agglomeration | Increased compatibility between the filler surface and the polymer matrix. |

| Interfacial Adhesion | Enhanced | Formation of covalent bonds between the filler, silane, and polymer. |

| Composite Mechanical Properties | Increased (e.g., tensile strength, modulus) | More efficient stress transfer from the polymer matrix to the reinforcing filler. |

This table illustrates the general effects of silane treatment on filled polymer composites. Specific quantitative improvements would depend on the particular filler, polymer, and processing conditions.

Surface Energy Modulation Studies through this compound Functionalization

The functionalization of a substrate with this compound can significantly alter its surface energy. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk and is a key factor in determining wetting, adhesion, and other interfacial phenomena.

The trimethoxysilane end of the molecule is hydrophilic and reacts with the inorganic substrate. The other end of the molecule, containing the N-ethylamino and isobutyl groups, will be oriented away from the surface. The isobutyl group, in particular, is known to impart hydrophobic characteristics. cfsilicones.com Therefore, the treatment of a high-surface-energy hydrophilic substrate (like a clean metal oxide) with this silane is expected to lower its surface energy and increase its hydrophobicity.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| This compound | This compound |

| APTMS | 3-aminopropyltrimethoxysilane |

| TiO₂ | Titanium Dioxide |

| Fe-O-Si | Iron-Oxide-Siloxane linkage |

| Al₂O₃ | Aluminum Oxide |

| Si-OH | Silanol |

| Si-O-Si | Siloxane |

| Substrate-O-Si | Metallo-siloxane linkage |

Surface Immobilization of Catalysts and Biomaterials using this compound

This compound serves as a valuable coupling agent for the immobilization of catalysts and the binding of biomaterials to various substrates. gelest.comgelest.comgelest.com Its bifunctional nature is key to its utility in these applications. The trimethoxysilyl group provides a mechanism for covalent attachment to inorganic surfaces, such as silica (B1680970), alumina, and other metal oxides, which are common supports for catalysts and substrates for biomaterial attachment. gelest.com This occurs through the hydrolysis of the methoxy groups to form silanols, which then condense with hydroxyl groups on the substrate surface, creating stable siloxane bonds.

The other end of the molecule features a secondary amine in the form of an N-ethylamino group. This functional group can interact with or be used to covalently bond catalysts and biomaterials. gelest.com For instance, the amine group can act as a ligand for metal catalysts or as a nucleophile in reactions to attach organic catalysts. In the realm of biomaterials, the amino group provides a reactive site for the covalent attachment of biomolecules, such as proteins, enzymes, or antibodies, often through the use of cross-linking agents. nih.gov This immobilization is crucial for applications like the development of biosensors, biocatalytic reactors, and biocompatible coatings. nih.gov

The isobutyl group in the linker between the silane and the amine is a distinguishing feature of this molecule. This branched alkyl group can influence the spacing and orientation of the immobilized species on the surface, potentially providing steric hindrance that can be beneficial in certain catalytic and biological systems.

While specific research detailing the immobilization of particular catalysts or biomaterials using this compound is not extensively documented in publicly available literature, its utility is highlighted by chemical suppliers who market this compound for such purposes. gelest.comgelest.comcfsilicones.com The general principles of silane coupling chemistry and the known reactivity of the N-ethylamino group provide a strong basis for its application in these fields.

Table 1: Functional Groups of this compound and Their Roles in Immobilization

| Functional Group | Chemical Structure | Role in Surface Immobilization |

| Trimethoxysilyl | -Si(OCH₃)₃ | Hydrolyzes to form reactive silanols that covalently bond with hydroxyl groups on inorganic substrates (e.g., silica, metal oxides). |

| N-Ethylamino | -NH(CH₂CH₃) | Provides a reactive site for the covalent attachment of catalysts or biomaterials, or acts as a ligand for metal complexes. |

| Isobutyl Linker | -CH₂CH(CH₃)CH₂- | Spatially separates the reactive amine from the substrate surface and can influence the packing density and orientation of immobilized molecules. |

Micro-Particle Surface Modification and Nanoparticle Hybridization

The surface modification of micro- and nanoparticles is a critical step in the development of advanced materials with tailored properties for use in composites, coatings, and various other technological applications. amazonaws.com this compound is utilized for the surface treatment of such particles to enhance their compatibility with organic matrices, improve their dispersion, and introduce new functionalities. gelest.comglobalspec.com

When applied to the surface of particles like silica or metal oxides, the trimethoxysilyl group of the silane reacts with surface hydroxyls, creating a durable, covalent coating. gelest.com This process transforms the typically hydrophilic surface of these inorganic particles into a more organophilic one, depending on the nature of the silane's organic functionality. The N-ethylamino group of this particular silane introduces a basic and reactive functionality to the particle surface.

This surface modification can lead to several beneficial outcomes:

Improved Dispersion: In polymer composites, the modified particles can be more easily dispersed, preventing agglomeration and leading to improved mechanical and physical properties of the final material.

Enhanced Adhesion: The modified surface can promote better adhesion between the inorganic particles and a polymer matrix, which is crucial for the performance of reinforced plastics and other composites. cfsilicones.com

Reactive Surface: The N-ethylamino groups on the surface can serve as initiation sites for surface-initiated polymerization or as attachment points for other functional molecules, leading to the creation of hybrid organic-inorganic nanoparticles with complex architectures and functionalities.

Chemical suppliers indicate that this compound is suitable for these applications, highlighting its role in improving the performance of micro- and nanoparticle-filled systems. gelest.comgelest.com The specific impact of the isobutyl group on the properties of the modified particles, such as the hydrophobicity and the spatial arrangement of the functional groups, can be a key factor in optimizing the performance of the resulting materials.

Table 2: Potential Effects of Surface Modification of Micro/Nanoparticles with this compound

| Property of Modified Particle | Influence of this compound |

| Surface Chemistry | Introduction of secondary amine (N-ethylamino) functionality. |

| Dispersibility in Organic Media | Generally improved due to the organophilic nature of the alkyl chain. |

| Reactivity | Surface becomes reactive towards electrophiles and can participate in further chemical modifications. |

| Interfacial Adhesion | Enhanced adhesion with polymer matrices containing complementary functional groups (e.g., epoxies, isocyanates). |

Investigation of Polymeric and Composite Material Systems Incorporating 3 N Ethylamino Isobutyl Trimethoxysilane

Polyurethane System Modifications with (3-(N-Ethylamino)Isobutyl)Trimethoxysilane

The integration of this compound into polyurethane (PU) systems offers a versatile approach to creating advanced materials with tailored properties. The secondary amine and trimethoxysilane (B1233946) functionalities of this molecule allow for its participation in both the organic polymer backbone and inorganic cross-linking networks.

Silane-Terminated Polyurethane Synthesis and Characterization of Linkages

The synthesis of silane-terminated polyurethanes (STPUs) involves the reaction of an isocyanate (NCO)-terminated prepolymer with an aminosilane (B1250345). In the case of this compound, the secondary amine group reacts with the terminal NCO groups of the PU prepolymer. This reaction results in the formation of urea (B33335) linkages and terminates the prepolymer chain with trimethoxysilane groups. digitallibrarynasampe.org

The reaction can be monitored using techniques such as Fourier Transform Infrared (FTIR) spectroscopy. The decrease in the intensity of the characteristic NCO peak (around 2270 cm⁻¹) and the emergence of a urea C=O peak (around 1610 cm⁻¹) confirm the reaction between the prepolymer's isocyanate groups and the secondary amine of the silane (B1218182). digitallibrarynasampe.org The presence of the trimethoxysilane terminations can also be identified by characteristic peaks in the FTIR spectrum. digitallibrarynasampe.org

The general synthesis pathway for creating a silane-terminated polyurethane using a secondary aminosilane like this compound can be summarized as follows:

Prepolymer Synthesis: A diisocyanate is reacted with a polyol to form an NCO-terminated polyurethane prepolymer.

End-Capping: The prepolymer is then reacted with this compound. The secondary amine of the silane reacts with the isocyanate group to form a stable urea linkage, thus capping the prepolymer with a trimethoxysilane group. digitallibrarynasampe.orgmdpi.com

This process creates a moisture-curable polymer system. The trimethoxysilane end-groups can undergo hydrolysis and condensation reactions in the presence of moisture, leading to the formation of a cross-linked siloxane (Si-O-Si) network. This dual-curing mechanism, involving both urethane/urea formation and siloxane cross-linking, imparts unique properties to the final material. mdpi.comnih.gov

Interactive Data Table: Key Spectroscopic Peaks in STPU Synthesis

| Functional Group | Wavenumber (cm⁻¹) | Indication |

| Isocyanate (NCO) | ~2270 | Disappearance indicates reaction with amine |

| Urea (C=O) | ~1610 | Appearance confirms urea linkage formation |

| Trimethoxysilane | 817–774 | Presence of silane end-groups |

Role of Silane Functionality in Toughening Mechanisms and Microstructural Evolution in Nanocomposites

The incorporation of this compound into polyurethane nanocomposites plays a significant role in their toughening mechanisms and microstructural development. While direct studies on this specific silane are limited, research on similar silane-end-capped PU systems provides valuable insights. researchgate.net

The toughening effect is not solely attributed to the presence of nanofillers but is intricately linked to how the silane functionality influences the polymer's microstructure. researchgate.net In PU nanocomposites, the silane end-capping of the prepolymer can influence the formation of spherulitic structures within the polymer matrix. researchgate.net These spherulites, which are semi-crystalline regions, and the surrounding amorphous interspherulitic regions, dictate the mechanical response of the material.

Research has shown that the introduction of silane-end-capped prepolymers, in conjunction with nanofillers like halloysite (B83129) nanotubes (HNTs), can lead to a finer and more rigid spherulitic structure. researchgate.net This altered microstructure can result in a more energy-dissipative fracture mechanism. The fracture surface of such nanocomposites often exhibits a rougher texture with highly deformed interspherulitic regions, indicating a more ductile failure mode compared to the brittle fracture of larger, unmodified spherulites. researchgate.net

The key toughening mechanisms in these systems can be summarized as:

Crack Deflection and Bifurcation: The presence of well-dispersed nanofillers and the modified polymer microstructure can cause an advancing crack to deflect and branch, dissipating energy and increasing the fracture toughness. mdpi.com

Plastic Void Growth: The debonding of nanoparticles from the matrix under stress can initiate the formation of voids, which can then grow and absorb energy. researchgate.net

Enhanced Interfacial Adhesion: The silane coupling agent promotes strong covalent bonds between the polymer matrix and the filler, allowing for effective stress transfer and preventing premature failure at the interface. nih.gov

Interactive Data Table: Impact of Silane and Nanofiller on PU Microstructure and Properties

| Material | Spherulite Structure | Fracture Behavior | Toughening Mechanism |

| Neat PU | Large, less defined spherulites | Brittle fracture through spherulites | Limited |

| PU/HNT Nanocomposite (with silane) | Finer, more rigid spherulites | Ductile failure in interspherulitic regions | Crack deflection, enhanced energy dissipation |

Interactions with Halloysite Nanotubes and Other Fillers in Polymer Matrices

The effectiveness of this compound in polyurethane composites is highly dependent on its interaction with fillers such as halloysite nanotubes (HNTs). HNTs are naturally occurring aluminosilicate (B74896) clay nanotubes with a high aspect ratio and a lumen structure, making them attractive reinforcing fillers. mdpi.com

The surface of HNTs possesses hydroxyl groups, which can react with the methoxy (B1213986) groups of the silane after hydrolysis. researchgate.netnih.gov The interaction mechanism involves several steps:

Hydrolysis: The trimethoxysilane groups of the silane hydrolyze in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups.

Condensation: These silanol groups can then condense with the hydroxyl groups on the surface of the HNTs, forming stable covalent Si-O-Al or Si-O-Si bonds. mdpi.com

Polymer Interaction: The ethylamino group of the silane, which has already reacted with the polyurethane prepolymer, provides a strong link between the filler and the polymer matrix.

This surface modification of the filler with the silane coupling agent leads to several beneficial effects:

Improved Dispersion: The organofunctional tail of the silane improves the compatibility between the hydrophilic filler and the hydrophobic polymer matrix, leading to better dispersion and preventing the agglomeration of nanoparticles. nih.govnih.gov

Enhanced Interfacial Adhesion: The covalent bonding at the filler-matrix interface ensures efficient stress transfer from the polymer to the reinforcing filler, which is crucial for improving the mechanical properties of the composite, such as tensile strength and modulus. mdpi.com

Reduced Water Absorption: The hydrophobic isobutyl group in the silane can contribute to a reduction in the water absorption of the final composite. nih.gov

Studies on various silane treatments for HNTs in different polymer matrices have consistently shown that surface modification is key to unlocking the full potential of these nanofillers. nih.govmdpi.comresearchgate.net

Epoxy Resin System Formulations Incorporating this compound

In epoxy resin systems, this compound serves as a versatile additive for developing high-performance materials, particularly for surface protection applications. Its bifunctional nature allows it to react with both the epoxy resin and inorganic surfaces or fillers.

Development of Multifunctional Epoxy Nanocomposites for Surface Protection

Multifunctional epoxy nanocomposites are designed to provide not only structural integrity but also additional functionalities such as corrosion resistance, wear resistance, and antimicrobial properties. The incorporation of this compound is a key strategy in the development of such advanced coatings.

The primary amine resulting from the hydrolysis of the secondary amine of the silane can react with the epoxy groups of the resin, integrating the silane into the polymer network. bohrium.com Simultaneously, the silanol groups formed from the hydrolysis of the trimethoxysilane moiety can bond to the substrate (e.g., metal or glass) or to inorganic nanofillers dispersed within the epoxy matrix. digitallibrarynasampe.orgbohrium.com

The development of these multifunctional coatings often involves the following:

Surface Pre-treatment: Applying the silane as a primer on a metal surface to enhance the adhesion of the subsequent epoxy coating.

Filler Functionalization: Treating nanofillers (e.g., silica (B1680970), titania, graphene oxide) with the silane to improve their dispersion and interfacial bonding with the epoxy matrix. bohrium.comresearchgate.net

Integral Blend: Adding the silane directly into the epoxy formulation, where it can act as both a cross-linker and an adhesion promoter.

By engineering the interface between the epoxy matrix, the fillers, and the substrate, these nanocomposites can offer superior surface protection. For instance, the improved adhesion and dispersion of fillers can create a more tortuous path for corrosive agents, thereby enhancing the anticorrosion properties of the coating. bohrium.com

Interactive Data Table: Functional Improvements in Epoxy Coatings with Aminosilanes

| Property | Mechanism of Improvement |

| Adhesion | Covalent bonding between silane, substrate, and epoxy resin |

| Corrosion Resistance | Improved barrier properties due to better filler dispersion and adhesion |

| Mechanical Strength | Enhanced stress transfer from matrix to functionalized fillers |

Mechanisms of Enhanced Interfacial Adhesion and Dispersion in Epoxy Systems

The performance of epoxy composites is largely dictated by the quality of the interface between the resin and the reinforcement or substrate. This compound enhances interfacial adhesion and dispersion through a combination of chemical and physical interactions.

Mechanism of Enhanced Interfacial Adhesion:

Surface Wetting: The organofunctional part of the silane improves the wetting of the inorganic surface or filler by the organic epoxy resin.

Covalent Bonding: The silane acts as a molecular bridge. The hydrolyzed trimethoxysilane groups form strong, durable covalent bonds (Si-O-Substrate) with hydroxyl groups on the surface of the substrate or filler. The amino group of the silane reacts with the epoxide ring of the resin, forming a covalent bond. mdpi.comnih.gov This creates a continuous and robust interface.

Interpenetrating Polymer Networks (IPNs): At the interface, the silane can form a cross-linked polysiloxane network that interpenetrates with the cross-linked epoxy network, leading to a diffuse and tough interphase region.

Mechanism of Enhanced Dispersion:

Surface Energy Modification: The silane treatment modifies the surface energy of the fillers, making them more compatible with the epoxy resin. This reduces the thermodynamic driving force for agglomeration. ajer.orgresearchgate.net

Steric Hindrance: The organic chains of the silane molecules grafted onto the filler surface can provide steric hindrance, physically preventing the nanoparticles from coming into close contact and agglomerating. bohrium.com

Reduced Viscosity Effects: In some cases, the presence of silanized fillers can lead to a reduction in the viscosity of the resin-filler mixture, which facilitates a more uniform dispersion during processing. nih.gov

Scanning electron microscopy (SEM) of the fracture surfaces of epoxy composites often reveals that in systems with poor adhesion, the fillers are pulled out cleanly from the matrix. In contrast, in composites with silane-treated fillers, the fracture path tends to go through the matrix, and remnants of the matrix are seen adhering to the filler surface, indicating strong interfacial bonding. ajer.org

Applications in Coatings and Sealants Research (General Research Focus, Not Specific Properties)

The research focus on this compound and related aminosilanes in the field of coatings and sealants is primarily centered on their function as coupling agents and adhesion promoters. cfsilicones.com These organofunctional silanes serve as a molecular bridge at the interface between organic polymers and inorganic substrates or fillers. onlytrainings.comsinosil.com The dual chemical nature of these molecules allows them to form durable bonds between dissimilar materials, a critical area of investigation for enhancing the performance and longevity of coating and sealant systems. sinosil.com

Table 1: Summary of Research Focus in Coatings & Sealants

| Research Area | Objective | Investigated Application | Key Findings |

| Adhesion Promotion | To enhance the bond between organic polymers and inorganic substrates. onlytrainings.com | Use as a primer on metal or mineral surfaces before coating application. onlytrainings.comgelest.com | Silanes create a durable interface, protecting the bond from moisture-induced failure. onlytrainings.com |

| Surface Modification | To improve the compatibility and dispersion of inorganic fillers within a polymer matrix. cfsilicones.com | Pre-treatment of fillers like glass fibers or minerals. cfsilicones.com | Improved dispersion and reinforcement in the final composite material. cfsilicones.com |

| Formulation Additive | To improve the intrinsic properties of the coating or sealant itself. onlytrainings.com | Direct addition to polymer resins (e.g., epoxies, urethanes). sinosil.com | Can enhance mechanical properties, provide additional crosslinking, and improve chemical resistance. sinosil.comgelest.com |

| Catalytic Effects | To understand the role of the amino group in the curing process. mdpi.com | Introduction into tetraalkoxysilane primers. mdpi.com | The amino group can act as a catalyst for the hydrolysis and crosslinking reactions, influencing film formation. mdpi.com |

Crosslinking Mechanisms in Advanced Polymer Architectures

The utility of this compound in advanced polymer systems is fundamentally linked to its ability to facilitate crosslinking. gelest.com This process creates a three-dimensional network structure within the polymer matrix, significantly enhancing mechanical strength and thermal stability. rsc.org The crosslinking mechanism for alkoxysilanes like this compound is generally understood to be a moisture-triggered, two-step process involving hydrolysis and condensation. tue.nl

Advanced Spectroscopic and Microscopic Characterization Methodologies for 3 N Ethylamino Isobutyl Trimethoxysilane and Its Derivatives

Infrared and Raman Spectroscopic Analysis for Chemical Structure Elucidation and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and monitor chemical reactions by detecting vibrations of atoms within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the qualitative analysis of organosilicon compounds, allowing for the identification of key functional groups and the tracking of reaction progress. gelest.com The analysis of (3-(N-Ethylamino)isobutyl)trimethoxysilane and its derivatives, particularly after grafting onto a substrate like silica (B1680970), involves monitoring specific vibrational bands.

The hydrolysis of the methoxy (B1213986) groups (–OCH₃) on the silicon atom and subsequent condensation to form siloxane (Si–O–Si) networks are the primary reactions. These transformations can be tracked by observing changes in the FTIR spectrum. csic.es The disappearance or reduction in intensity of bands associated with Si–O–CH₃ groups and the appearance of broad bands corresponding to silanol (B1196071) (Si–OH) and Si–O–Si linkages confirm the reaction progress. csic.esresearchgate.net

Key functional groups and their characteristic FTIR absorption bands are crucial for interpreting the spectra of aminosilanes. For instance, the N-H bending and stretching vibrations confirm the presence of the amino group, while various C-H vibrations indicate the isobutyl chain. researchgate.net The strong absorptions related to the Si-O-C and Si-O-Si bonds are particularly important for studying hydrolysis and condensation. csic.esresearchgate.net

The table below summarizes the typical FTIR absorption bands relevant to the analysis of this compound and its reaction products on a substrate.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Analysis |

|---|---|---|---|

| O-H (in Si-OH) | Stretching | 3200-3600 (broad) | Indicates hydrolysis of methoxy groups to form silanols. researchgate.net |

| N-H | Stretching | 3280-3400 | Confirms the presence of the secondary amino group. researchgate.net |

| C-H (alkyl) | Stretching | 2850-2960 | Represents the ethyl and isobutyl groups in the silane (B1218182) molecule. researchgate.net |

| N-H | Bending (Scissoring) | ~1570-1650 | Further evidence of the amino functional group. researchgate.netresearchgate.net |

| Si-O-Si | Asymmetric Stretching | 1000-1130 (broad) | Indicates the formation of a cross-linked polysiloxane network upon condensation. researchgate.net |

| Si-O-C (in Si-OCH₃) | Asymmetric Stretching | 1070-1090 | Presence indicates unreacted or partially hydrolyzed silane. csic.es Its decrease signals reaction progress. |

| Si-O-C | Symmetric Stretching | ~810 | Characteristic of the methoxysilane (B1618054) group. csic.es |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Reaction Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for providing detailed information about molecular structure in the solution and solid states.

29Si NMR Spectroscopy for Hydrolysis and Condensation Studies

²⁹Si NMR spectroscopy is uniquely suited for studying the hydrolysis and condensation of alkoxysilanes. ucsb.edugelest.com It provides more detailed information than FTIR because it can distinguish and quantify the different silicon environments based on the number of siloxane bridges (Si-O-Si) formed. researchgate.net This allows for a precise analysis of the degree of condensation.

The notation Tⁿ is used to describe the silicon environments in trifunctional silanes like this compound. The 'T' signifies a silicon atom bonded to one organic group (the (N-Ethylamino)isobutyl group), and the superscript 'n' indicates the number of bridging oxygen atoms (siloxane bonds) attached to that silicon atom.

T⁰ : Represents the unhydrolyzed monomer, R-Si(OCH₃)₃.

T¹ : A silicon atom with one Si-O-Si bond and two Si-OH or Si-OCH₃ groups.

T² : A silicon atom with two Si-O-Si bonds, typically part of a linear chain or cyclic structure.

T³ : A fully condensed silicon atom with three Si-O-Si bonds, representing a cross-linking point in the network. researchgate.net

By monitoring the relative intensities of the T⁰, T¹, T², and T³ signals over time, the kinetics of hydrolysis and condensation can be quantitatively studied. acs.org The chemical shifts for these species typically move to higher fields (more negative ppm values) as the degree of condensation increases.

The following table presents representative chemical shift ranges for the different T-structures observed during the hydrolysis and condensation of organotrimethoxysilanes.

| Silicon Species | Description | Typical ²⁹Si Chemical Shift Range (ppm) |

|---|---|---|

| T⁰ | Monomer: R-Si(OR')₃ or R-Si(OH)₃ | -40 to -50 |

| T¹ | End-group in a chain | -48 to -58 |

| T² | Middle-group in a linear chain | -57 to -68 |

| T³ | Fully condensed, cross-linking site | -65 to -72 |

*Note: Chemical shifts are relative to Tetramethylsilane (TMS) and can vary based on the specific organic substituent (R) and solvent conditions.[ pascal-man.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQCc41I6KQht8w2e1TWohQoVi-o3bob7AL9Beztt2eN8XBhOPhiA31RPNFcp0xpeGFoDhjPORXzn8NKxoG_meJ4PbZ_5ukZhBR9jt9cGVr7ILFne2CMjYdzJ7z4ep6UPR2IrbY6tUpkbhBOPwG)][ unige.ch(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxSvFyOWtr1Yahzae3WG3TV3lB00ehrjESD9hlPID6z0SBUONFhHaj-P1lcwjAyA510DtbnTVJA0s7TmS6sCLA_Hiw2JWSKhSwuZ6dIKzbF0WOEem46kcQ9GBk9qvaxMwahLFJKK7Ct_CYtrjjtIcnO6ZIxvuJ-iKcgdg%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESKP0avjLCJb0GzsXliQCy11BPrk_ma3xiLq3OZ_j6jGLw2DKwjg1UwzmO2Cpy079EEkdBE92qfb1fmdA0XVHtsP4y1MHZ4sbI3XUaHT3DTxeTLwUnH3AXzmTBKp5zEBsP10EBDzXSWE-0SrmADdLqP2paeE35354arIwm-vIO7t7ZV3e-K5iB6vTUXHhnXiRy)]*Thermal Analysis Techniques in Research

Thermal analysis methods are critical for evaluating the properties of materials as a function of temperature. resolvemass.cacam.ac.uk

Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Decomposition Investigations

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. ptgeindhoven.nl This technique is highly effective for quantifying the amount of silane grafted onto a substrate and for studying the thermal stability and decomposition profile of the resulting material. resolvemass.carsc.org

When a silane-modified substrate (e.g., silica nanoparticles) is analyzed, the TGA curve typically shows distinct mass loss steps. researchgate.netresearchgate.net An initial weight loss at temperatures below ~150-200°C is usually attributed to the evaporation of physically adsorbed water or solvent. researchgate.net The significant weight loss at higher temperatures (e.g., 200°C to 600°C) corresponds to the thermal decomposition of the chemically grafted organic aminofunctional group. researchgate.netresearchgate.net

The total weight loss percentage from the decomposition of the organic moiety can be used to calculate the grafting density (σ), which is often expressed as the number of silane molecules per unit surface area (e.g., molecules/nm²). researchgate.netacs.orgresearchgate.net This calculation requires knowing the surface area of the substrate and the molecular weights of the silane and the organic fragment that is lost during heating. researchgate.netnih.gov

The table below illustrates a hypothetical TGA result for a silica substrate modified with this compound.

| Temperature Range (°C) | Observed Event | Typical Weight Loss (%) |

|---|---|---|

| 30 - 150 | Desorption of physisorbed water and solvent | 1-3% |

| 200 - 600 | Decomposition of the grafted (N-Ethylamino)isobutyl group | 5-15% (Varies with grafting success) |

| > 600 | Stable residual mass (inorganic substrate) | Remaining % |

*Note: The exact decomposition temperature and percent weight loss are dependent on the specific material, heating rate, and atmosphere.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVxVCM8-vZ0poF08vpoh7vkCNo9fREkH_xUDchd3EDTxmp9X2jiuCQgBRzab6ieyGh14hAM8n4i65LO8pWDI1aWY_e46R3Orrt5D3Q3l0t3STyg6Yw5kKD1Clk61Ku1n_hcq-NN80H8OVeBX1vSgO3hUR4rVYBWMy7X8hQr2ejSzwzpspcHoHAHHyVGR2iVGfCDOu0yIHHedMjOfVkvI-RKiK6J5-vX8x-_-GKL1O7fD_NnuYIvP5DwFRdgxA-zp0EGfyw)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGG0rr82AjZ-cJnn3rw_w1mRBb4F4mnuBVddE8dOU1O3w3ct7PukvCd4Ji-DHLaeHwjJ-GtxED6rk1r446uutjdIX41lx5mg0DsAIYEQtaakCkIZeihHIoVmZTybTbysLHMHIWT)]*Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy techniques are essential for visualizing the surface topography and determining the elemental composition of silane-modified materials at high resolution.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides qualitative and quantitative elemental analysis of the surface. nih.govrsc.org By detecting characteristic X-rays emitted from the sample when struck by the electron beam, EDX can create elemental maps. mdpi.com For a surface modified with this compound, EDX analysis can confirm successful grafting by detecting the presence and distribution of silicon (Si) from the silane and nitrogen (N) from the amino group, in addition to the elements of the underlying substrate (e.g., Si and O for silica). jmmab.com This combined SEM-EDX approach is powerful for confirming that the modification is not only present but also distributed across the intended surface area. nih.govbyu.edu

Surface-Specific Spectroscopic Techniques

While SEM and EDX provide morphological and elemental data, they offer limited information about the chemical bonding at the surface. Surface-specific spectroscopic techniques are required to understand the chemical state and molecular structure of the silane layer.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. chemicalbook.com

Research Findings: XPS analysis of a surface treated with this compound would provide detailed information on its chemical bonding. High-resolution scans of the Si 2p, N 1s, C 1s, and O 1s regions would be performed. The Si 2p spectrum is particularly important; its binding energy would confirm the formation of siloxane (Si-O-Si) bonds due to the condensation of the trimethoxysilane (B1233946) groups and covalent Si-O-Substrate bonds, which are indicative of successful grafting to an oxide surface. The N 1s spectrum would confirm the presence of the ethylamino group and could reveal its interaction with the surface or other species (e.g., protonation). echemi.com

| Element | Core Level | Expected Binding Energy Range (eV) | Information Gleaned |

| Silicon | Si 2p | 101-103 eV | Confirms presence of Si. Shifts indicate formation of Si-O-Si (siloxane) and Si-O-Substrate bonds. |

| Nitrogen | N 1s | 399-402 eV | Confirms presence of the amino group. Shifts can indicate protonation or other chemical interactions. |

| Carbon | C 1s | 284-287 eV | Identifies aliphatic carbons (C-C, C-H) and carbons bonded to nitrogen (C-N). |

| Oxygen | O 1s | 531-533 eV | Distinguishes between Si-O-Si, Si-O-C (unhydrolyzed methoxy groups), and substrate oxides. |

This interactive table shows the expected XPS binding energy regions for analyzing surfaces modified with this compound.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique (top 1-2 nm) that provides detailed elemental and molecular information from a sample's surface. echemi.comcanbipharm.com It uses a pulsed primary ion beam to desorb and ionize species from the surface, which are then identified by their mass-to-charge ratio. ulprospector.com

Research Findings: ToF-SIMS is uniquely capable of identifying molecular fragments of this compound on a surface, offering a chemical fingerprint. For this specific molecule, ToF-SIMS spectra would be expected to show characteristic peaks corresponding to fragments of the ethylamino group, the isobutyl chain, and the silicon-containing head. For example, positive ion spectra might reveal fragments like [CH3CH2NHCH2]+ and [Si(OCH3)3]+. This level of molecular detail is crucial for confirming the chemical structure of the adsorbed silane and for studying its orientation and potential fragmentation or reaction at the interface. knowde.com

Electrochemical Techniques for Investigating Interfacial Performance

When this compound is used in protective coatings, particularly for corrosion resistance on metal substrates, electrochemical techniques are vital for assessing its performance in a corrosive environment.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to evaluate the protective properties of coatings. sigmaaldrich.com By applying a small amplitude AC potential over a range of frequencies, EIS measures the impedance of the coating system, which can be related to its barrier properties against corrosive species like water and ions. specialchem.com

Research Findings: A coating formulated with this compound on a metal substrate (e.g., steel or aluminum) would be tested by immersing it in an electrolyte solution (like 3.5% NaCl). The resulting EIS data, often plotted in a Nyquist or Bode plot, can be fitted to an equivalent circuit model to extract quantitative parameters. A high impedance modulus at low frequencies (e.g., |Z| at 0.1 Hz) is indicative of excellent barrier protection. A decrease in this value over time during immersion suggests water uptake, defect formation, or coating degradation. The presence of the silane is expected to enhance the coating's adhesion and create a hydrophobic barrier, resulting in a higher and more stable impedance compared to a non-silane-containing system.

| EIS Parameter | Symbol | Typical Value for a Good Barrier Coating | Significance for Silane Coating Performance |

| Coating Resistance | R_c | > 10⁸ Ω·cm² | Represents the resistance to ion flow through the coating pores. A high value indicates superior barrier properties. |

| Coating Capacitance | C_c | 10⁻⁹ - 10⁻¹¹ F/cm² | Relates to water uptake by the coating. A low and stable value is desirable. |

| Charge Transfer Resistance | R_ct | > 10⁷ Ω·cm² | Corresponds to the corrosion reaction rate at the metal surface. A high value indicates low corrosion activity. |

| Low-Frequency Impedance | Z | at 0.1 Hz |

This interactive table presents typical parameters obtained from EIS analysis used to evaluate the performance of protective coatings containing silanes.

Computational and Theoretical Investigations of 3 N Ethylamino Isobutyl Trimethoxysilane Reactivity and Interfacial Behavior

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure and reactivity of molecules. nih.govrsc.org These calculations provide a foundational understanding of how (3-(N-Ethylamino)Isobutyl)Trimethoxysilane is likely to behave in various chemical environments.

DFT calculations can be used to determine a range of molecular properties that dictate reactivity. For aminosilanes, these studies often focus on parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. nih.gov Analysis of similar aminosilane (B1250345) precursors has shown that the presence of amino ligands makes them highly reactive and allows for rapid, low-temperature processing. nih.gov

DFT can predict the sites of interaction for molecules, offering insights into their intrinsic chemical reactivity. nih.gov For this compound, the nitrogen atom of the ethylamino group and the oxygen atoms of the trimethoxy groups would be key sites for interaction. The isobutyl group, being a bulky alkyl group, would primarily contribute to the steric hindrance and hydrophobic character of the molecule. cfsilicones.com

Table 1: Predicted Reactivity Descriptors for a Model Aminosilane

| Parameter | Predicted Value (Illustrative) | Significance |

| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (eV) | 7.7 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Global Hardness (η) | 3.85 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 2.65 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | 0.92 | A measure of the electrophilic nature of the molecule. |

Note: These values are illustrative and based on typical ranges found in DFT studies of similar aminosilanes. nih.govresearchgate.net

DFT is instrumental in elucidating the adsorption mechanisms of silanes onto various substrates, such as silica (B1680970) or metal oxide surfaces. nih.gov Studies on aminosilanes have shown that they can dissociatively adsorb onto hydroxylated surfaces through the breaking of the Si-N bond, a process catalyzed by surface hydroxyl groups. nih.gov The reaction energetics, including adsorption energies and activation barriers, can be calculated to predict the most favorable adsorption pathways. nih.govrsc.org For instance, research on different aminosilane precursors on a WO3 surface indicated that the number of amino ligands and their chemical nature significantly influence the reaction barriers and binding strengths. nih.govrsc.org It is expected that this compound would adsorb onto a hydroxylated surface through the interaction of its trimethoxysilyl group, leading to the formation of siloxane bonds with the surface and the release of methanol (B129727). nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions at an atomistic level over time. tandfonline.com This is particularly useful for understanding the complex processes occurring at interfaces where silanes are employed. researchgate.netresearchgate.net

MD simulations can model the formation of silane (B1218182) layers on substrates. acs.org These simulations can track the movement and interactions of individual silane molecules as they approach a surface, hydrolyze, and form covalent bonds. acs.org The simulations can reveal how factors like surface hydroxyl group density, solvent environment, and silane concentration affect the resulting film structure and density. acs.orgacs.org

A key aspect of silane chemistry is the formation of oligomers in solution prior to or concurrent with surface deposition. sanfanchem.com MD simulations can be employed to study the self-assembly of silane molecules into small oligomeric structures. nih.govnih.govkoreascience.kr This process is driven by the hydrolysis of the methoxy (B1213986) groups to form reactive silanols, which then condense to form siloxane bonds. researchgate.netcsic.esresearchgate.net The structure of these oligomers can influence the final properties of the silane film.

Table 2: Typical Parameters Investigated in MD Simulations of Silane-Surface Interactions

| Parameter | Description | Typical Findings from Analogous Systems |

| Grafting Density | The number of silane molecules bonded per unit area of the surface. | Higher grafting density generally leads to a more ordered and stable monolayer. acs.org |

| Interfacial Energy | The energy associated with the interface between the silane layer and the substrate. | Lower interfacial energy indicates stronger adhesion. researchgate.net |

| Contact Angle | A measure of the hydrophobicity of the silane-modified surface. | The isobutyl group in this compound is expected to impart significant hydrophobic character. cfsilicones.commdpi.com |

| Oligomer Size Distribution | The relative abundance of monomers, dimers, trimers, etc., in solution. | Oligomer formation propensity can be influenced by the specific structure of the silane. nih.govrsc.org |

A primary application of silane coupling agents is to promote adhesion between inorganic fillers and polymer matrices. nih.govfrontiersin.org MD simulations are a powerful tool for investigating the structure and mechanical properties of these polymer-silane interfacial regions. researchgate.netresearchgate.net By constructing atomistic models of the interface, researchers can simulate mechanical tests, such as pull-out or shear tests, to determine properties like interfacial shear strength and work of adhesion. researchgate.netresearchgate.net

These simulations have shown that the chemical structure of the silane, particularly the organofunctional group, plays a crucial role in its interaction with the polymer matrix. nih.gov For this compound, the ethylamino group would be expected to form interactions, such as hydrogen bonds, with polar polymer chains, thereby enhancing interfacial adhesion. frontiersin.org The simulations can also reveal how the silane layer affects the polymer chain conformation and mobility near the interface. researchgate.net

Computational Approaches to Understanding Hydrolysis and Condensation Pathways

The performance of silane coupling agents is critically dependent on their hydrolysis and condensation reactions. researchgate.netcsic.esresearchgate.net Computational methods can provide detailed insights into the kinetics and mechanisms of these processes. The hydrolysis of the trimethoxy groups of this compound to form silanetriols is the initial step, followed by the condensation of these silanols with each other (to form oligomers) or with surface hydroxyl groups. researchgate.net

Studies on similar aminosilanes have shown that the pH of the solution strongly influences the rates of hydrolysis and condensation. researchgate.netcsic.es The amino group in the silane can act as an internal catalyst for these reactions. Computational studies, often combining quantum mechanics and molecular dynamics, can model these reaction pathways, identify transition states, and calculate activation energies. This information is vital for optimizing the application conditions of the silane to achieve the desired interfacial structure and properties. For example, studies on other aminosilanes have detailed the different steps and the influence of solvents like ethanol (B145695) on the reaction rates. csic.esresearchgate.netcsic.es

Future Research Trajectories and Methodological Innovations for Amino Functional Organosilanes

Exploration of Novel Synthetic Routes for Tailored (3-(N-Ethylamino)Isobutyl)Trimethoxysilane Derivatives

Future research will focus on moving beyond traditional synthesis methods to create derivatives of this compound with precisely controlled properties. The goal is to tailor the molecule's structure to optimize its performance in specific applications.

Key Research Thrusts:

Alternative Precursor Chemistry: Investigation into precursors other than trimethoxysilane (B1233946) will be a priority. The use of silanes with different alkoxy groups (e.g., ethoxy) can alter hydrolysis rates, influencing the speed and structure of film formation. gantrade.com Methoxy (B1213986) silyl (B83357) esters, for instance, hydrolyze six to ten times faster than their ethoxy counterparts. gantrade.com Research will likely explore how modifying the leaving group affects the processing window and final properties of the silane (B1218182) layer.

Modification of the Amino Group: The secondary amine in this compound is a key feature. Future synthetic strategies will likely explore the introduction of additional functional groups to this nitrogen atom or altering the steric hindrance around it. This could modulate the amine's catalytic activity in bond hydrolysis and its reactivity in subsequent coupling reactions. nih.govresearchgate.net

Spacer Arm Engineering: The isobutyl group provides specific spacing and flexibility. Research into alternative alkyl or aryl spacers of varying lengths and rigidity will allow for fine-tuning of the distance between the substrate surface and the reactive amine. This is critical for applications like creating interpenetrating polymer networks (IPNs) at interfaces. The hydrolytic stability of the silane layer can be enhanced by controlling the length of the alkyl linker. researchgate.net

Co-condensation and Grafting Techniques: Advanced methods like co-condensation, where the aminosilane (B1250345) is combined with other silanes like tetraethyl orthosilicate (B98303) (TEOS) during polymerization, will be explored to create mixed-functionality surfaces. acs.org This allows for precise control over the density of amino groups on the surface. acs.org Similarly, improving grafting techniques, where the silane is attached to a pre-existing surface, will be crucial for maximizing surface coverage and stability. acs.org

Table 8.1: Comparison of Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Primary Goal | Potential Advantages | Key Challenges |

| Alternative Alkoxy Groups | Control hydrolysis & condensation rates. | Tunable reaction kinetics, safer byproducts (e.g., ethanol (B145695) vs. methanol). gantrade.com | Ensuring complete reaction and consistent film properties. |

| Amino Group Modification | Tailor reactivity and catalytic activity. | Enhanced coupling efficiency, pH-responsiveness tuning. | Avoiding unwanted side reactions, maintaining stability. |

| Spacer Arm Engineering | Optimize interfacial properties. | Improved hydrolytic stability, control over layer thickness and flexibility. researchgate.net | Complex multi-step synthesis, potential yield reduction. |

| Co-condensation/Grafting | Create mixed-functionality surfaces. | Precise control of functional group density, creation of multifunctional materials. acs.org | Achieving uniform distribution, avoiding phase separation. |

Advanced Strategies for Controlled Surface Functionalization and Nanoscale Patterning

The ability to precisely arrange this compound on a substrate at the micro- and nanoscale is fundamental to its use in advanced electronics, biosensors, and catalysis. utwente.nlnih.gov Future research will focus on high-resolution, high-throughput patterning techniques.

Key Methodologies:

Dip-Pen Nanolithography (DPN): This technique uses an atomic force microscope (AFM) tip as a "pen" to directly write patterns of silane "ink" onto a surface with sub-100 nanometer resolution. wikipedia.orgnih.govnorthwestern.edu A significant challenge with reactive alkoxysilanes is their tendency to polymerize prematurely due to ambient moisture. nih.gov Future work will optimize ink formulations and environmental controls (i.e., humidity) to enable the precise deposition of this compound for creating nanoarrays and functionalizing nanodevices. northwestern.edunih.gov

Microcontact Printing (µCP): An alternative soft lithography technique, µCP uses a patterned elastomeric stamp made of polydimethylsiloxane (B3030410) (PDMS) to transfer silane ink to a substrate. nih.govacs.org It is a faster method suitable for larger areas. utwente.nlnih.gov Innovations will focus on developing new ink-transfer methods, such as using polymer brushes on the stamp to covalently hold the silane before printing, which prevents uncontrolled ink flow and allows for precise patterning even on rough surfaces. nih.govacs.org

Particle Lithography: This method employs a self-assembled mask of nano- or microspheres to define patterning areas. lsu.eduresearchgate.net Organosilanes like this compound can then be deposited onto the exposed substrate via vapor or solution immersion. lsu.edu This technique is advantageous for creating large areas of periodic nanostructures without expensive equipment. lsu.eduresearchgate.net Research will aim to refine sphere deposition and silane application to create more complex and hierarchical patterns. researchgate.net

Table 8.2: Comparison of Nanoscale Patterning Techniques for Organosilanes

| Technique | Resolution | Throughput | Key Advantages | Challenges for this compound |

| Dip-Pen Nanolithography (DPN) | Down to <30 nm nih.gov | Low (Serial Process) | Direct-write, maskless, high resolution. wikipedia.orgnorthwestern.edu | Controlling hydrolysis/polymerization of the reactive trimethoxy groups. nih.gov |

| Microcontact Printing (µCP) | Sub-micron to mm nih.govacs.org | High (Parallel Process) | Inexpensive, large-area patterning. nih.govacs.org | Ink volatility and spreading, ensuring complete and uniform transfer. researchgate.net |

| Particle Lithography | Dependent on sphere size (e.g., 150 nm) lsu.edu | High | High-throughput fabrication of periodic arrays, no vacuum needed. lsu.eduresearchgate.net | Achieving defect-free sphere masks, controlling silane deposition method (vapor vs. solution). researchgate.net |

Integration of this compound in Emerging Smart Materials and Responsive Systems

The inherent chemical properties of this compound, particularly its pH-sensitive amino group, make it an ideal candidate for integration into smart materials that respond to environmental stimuli.

pH-Responsive Surfaces: The N-ethylamino group can be protonated in acidic conditions and deprotonated in basic conditions. This change in charge can alter the surface energy, wettability, and binding properties of a coating. Future research will exploit this to create "smart" surfaces that can, for example, control adhesion or release payloads in response to a specific pH trigger. acs.orgacs.org This could be applied to develop pH-responsive coatings for controlled drug delivery or as protective layers that can be removed on demand in an acidic environment. acs.orgnih.gov

Self-Healing Coatings: The reversible nature of the siloxane bonds (Si-O-Si) formed upon condensation, combined with the catalytic potential of the amino group, presents opportunities for self-healing materials. Research will investigate how incorporating this compound into polymer composites could facilitate bond reformation upon damage, potentially catalyzed by the presence of moisture.

Hybrid Organic-Inorganic Composites: As a coupling agent, this silane excels at bridging the interface between inorganic fillers (like silica (B1680970) or metal oxides) and organic polymer matrices. researchgate.netcfmats.comdakenchem.com Future work will focus on using it to develop advanced composites with enhanced mechanical strength, thermal stability, and chemical resistance for demanding applications in the automotive and construction industries. mdpi.comdataintelo.com

Development of In Situ Characterization Methodologies for Real-time Reaction Monitoring

Understanding and controlling the hydrolysis and condensation of this compound on a surface is critical for manufacturing reliable and reproducible coatings. nih.gov Traditional ex-situ analysis is insufficient for capturing the dynamic nature of these reactions. Therefore, the development of in-situ techniques for real-time monitoring is a major research frontier.

Attenuated Total Reflectance FTIR (ATR-FTIR) Spectroscopy: This is a powerful technique for monitoring surface chemical reactions in real-time. nih.govacs.org By using an ATR crystal (like Germanium or Silicon) as the substrate, researchers can directly observe the disappearance of Si-O-CH₃ bands and the appearance of Si-O-Si and Si-OH bands as the silanization process occurs. mdpi.comtaylorfrancis.com This allows for precise tracking of reaction kinetics, the extent of cross-linking, and the influence of process parameters like water concentration. mdpi.comup.pt

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is highly sensitive to Si-O-Si bond formation and can also detect the presence of silanol (B1196071) (Si-OH) groups. researchgate.netnih.gov A key advantage is its potential for contactless monitoring, making it suitable for analyzing reactions in various environments, including through glass or in aqueous solutions. researchgate.net Future applications will involve using confocal Raman microscopy to map the distribution of the silane across a surface during the functionalization process. up.pt

Table 8.3: In Situ Characterization Techniques for Silane Reaction Monitoring

| Technique | Information Provided | Advantages | Limitations |

| ATR-FTIR Spectroscopy | Disappearance of Si-OR, appearance of Si-O-Si and Si-OH bands, reaction kinetics. mdpi.comtaylorfrancis.com | High surface sensitivity, quantitative analysis potential. nih.govacs.org | Requires direct contact with ATR crystal, limited to specific substrates. |

| Raman Spectroscopy | Si-O-Si and Si-OH formation, C-H and N-H vibrations, chemical structure. researchgate.netnih.gov | Contactless measurement, can be used with various substrates, excellent for aqueous systems. researchgate.netyoutube.com | Signal can be weak, potential for fluorescence interference from the sample. |

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling of Silane Performance

The performance of a silane-based coating depends on a complex interplay of molecular structure, formulation, and processing conditions. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity and accelerate materials discovery.

Predictive Performance Modeling: Researchers are beginning to use ML models to predict the performance of silanes. tandfonline.comtandfonline.com By creating a large dataset containing information on different silane structures (like this compound and its derivatives), processing parameters (temperature, pH, concentration), and measured performance outcomes (adhesion strength, corrosion resistance), ML algorithms like random forests or neural networks can be trained to predict the performance of new, untested formulations. tandfonline.comtandfonline.comnih.gov

High-Throughput Virtual Screening: AI can be used to screen vast virtual libraries of potential silane derivatives. Molecular dynamics (MD) simulations can calculate key physical parameters for thousands of molecules, and this data can then be used to train an ML model to predict performance metrics like mechanical strength. tandfonline.comtandfonline.com This computational approach can rapidly identify the most promising candidates for a specific application, significantly reducing the time and cost of experimental development.

Optimization of Formulations: AI algorithms can be framed as an optimization problem to find the ideal combination of components and processing conditions to achieve a desired outcome. youtube.com For instance, an ML model could predict the final properties of a coating based on the ratio of this compound to other additives, guiding formulators to the optimal recipe for their needs. monash.edu

This data-driven approach represents a paradigm shift from traditional trial-and-error experimentation to a more predictive and efficient method for developing the next generation of high-performance materials based on amino-functional silanes.

Q & A

Q. What are the standard synthesis protocols for (3-(N-Ethylamino)Isobutyl)Trimethoxysilane, and how can purity be verified?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between (3-chloropropyl)trimethoxysilane and N-ethylamine under anhydrous conditions. A reflux setup in toluene or ethanol at 60–80°C for 12–24 hours is common, with nitrogen purging to prevent hydrolysis . Post-synthesis, purification via vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is recommended. Purity verification should include:

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a respirator with organic vapor cartridges in poorly ventilated areas .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks from volatile amines and methoxysilane byproducts.

- Waste Disposal: Collect silane-containing waste separately in labeled containers. Neutralize with aqueous HCl (1M) before disposal via certified hazardous waste services to prevent environmental contamination .

- Storage: Store under nitrogen in sealed, moisture-proof containers at 2–8°C to prevent premature hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in solvent-free syntheses of this compound?